molecular formula C34H41OP B12685679 ethyl(triphenyl)phosphanium;4-octylphenolate CAS No. 93840-97-2

ethyl(triphenyl)phosphanium;4-octylphenolate

Cat. No.: B12685679
CAS No.: 93840-97-2
M. Wt: 496.7 g/mol
InChI Key: HNBJKPRYFFAJJW-UHFFFAOYSA-M
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Description

Ethyl(triphenyl)phosphanium;4-octylphenolate is a chemical compound that combines the properties of triphenylphosphine and phenolate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl(triphenyl)phosphanium;4-octylphenolate typically involves the reaction of triphenylphosphine with ethyl chloride in an organic solvent. The reaction is carried out at elevated temperatures (120-160°C) and under controlled pressure (8-12 kg/cm²) for 30-40 hours. After the reaction, the product is cooled to room temperature, and the pressure is reduced to normal. The resulting material is then centrifuged and dried to obtain ethyl(triphenyl)phosphanium chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure high yield and purity of the final product. The industrial production methods are optimized to achieve yields of over 94% and purity levels exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

Ethyl(triphenyl)phosphanium;4-octylphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The phenolate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenolate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phenolate derivatives .

Mechanism of Action

The mechanism of action of ethyl(triphenyl)phosphanium;4-octylphenolate involves its interaction with specific molecular targets. The triphenylphosphine group is known for its ability to target mitochondria, making it a valuable tool in mitochondrial research. The compound can disrupt mitochondrial function by damaging the membrane and inhibiting respiration, leading to its potential use in therapeutic applications .

Comparison with Similar Compounds

Ethyl(triphenyl)phosphanium;4-octylphenolate can be compared with other similar compounds, such as:

Properties

CAS No.

93840-97-2

Molecular Formula

C34H41OP

Molecular Weight

496.7 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;4-octylphenolate

InChI

InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1

InChI Key

HNBJKPRYFFAJJW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)[O-].CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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